4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5BrCl2O2S |
|---|---|
Molecular Weight |
303.99 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(13(10,11)12)3-6(9)7(4)8/h2-3H,1H3 |
InChI Key |
GDKWEELELDHMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-3-chloro-5-methylbenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or distillation to obtain the desired purity of the product.
Chemical Reactions Analysis
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group (SO2Cl) is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while hydrolysis would produce a sulfonic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Agents:
Recent studies have highlighted the potential of sulfonyl chloride derivatives, including 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride, as inhibitors of fructose-1,6-bisphosphatase (FBPase). This enzyme plays a crucial role in glucose metabolism, making these compounds valuable for the treatment of diabetes mellitus and related metabolic disorders. They exhibit cytoprotective effects and can be utilized in managing complications associated with diabetes, such as cardiomyopathy and neuropathy .
Antiviral Properties:
Research indicates that compounds similar to this compound can inhibit viral enzymes essential for the replication of viruses like SARS-CoV-2. These compounds target specific enzymes involved in RNA capping, thereby potentially serving as therapeutic agents against viral infections .
Organic Synthesis Applications
Reagent in Chemical Reactions:
this compound serves as a critical reagent in organic synthesis. It is used for the introduction of sulfonyl groups into various organic molecules, enhancing their reactivity and facilitating further chemical transformations. This application is particularly relevant in the synthesis of complex pharmaceuticals and agrochemicals .
Synthesis of Thiazole Derivatives:
The compound has been employed in the synthesis of thiazole derivatives, which are known for their biological activities, including antimicrobial and antitumor properties. The process involves using this compound as a starting material to create novel thiazole compounds with enhanced pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in biological systems, it can react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl, CF₃) enhance the electrophilicity of the sulfonyl chloride group, increasing reactivity toward nucleophiles. Methyl and methoxy groups (electron-donating) may reduce reactivity but improve solubility in nonpolar solvents .
- Molecular Weight : The trifluoromethyl group in the 3-bromo-4-methoxy analog significantly increases molecular weight (353.54 vs. ~316.5), impacting volatility and crystallization behavior.
Biological Activity
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride (CAS No. 102134-67-2) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its cytotoxic effects, antibacterial properties, and other relevant biological activities based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a brominated and chlorinated aromatic ring. Its molecular formula is . The presence of halogen substituents suggests potential reactivity in various biological systems, particularly in the formation of covalent bonds with nucleophilic sites in proteins.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this compound were evaluated for their effects on the viability of human cancer cells, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
IC50 Values
The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 72-hour incubation period. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 4.5 |
| Compound C | HeLa | 5.0 |
These findings suggest that modifications to the sulfonyl chloride structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapy .
Antibacterial Properties
In addition to its cytotoxic effects, this compound has been investigated for its antibacterial properties. Studies have shown that related sulfonamide compounds exhibit activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was quantified using the minimum inhibitory concentration (MIC) method, revealing significant potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1–2 |
| Escherichia coli | 2–4 |
| Bacillus subtilis | 1–3 |
These results indicate that the compound's structural features contribute to its effectiveness as an antibacterial agent .
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins, particularly cysteine residues. This interaction can lead to the inhibition of critical cellular pathways involved in cancer cell proliferation and bacterial survival.
Case Studies
Several case studies have highlighted the potential of sulfonyl chlorides in medicinal chemistry:
- Cancer Treatment : A study demonstrated that compounds derived from sulfonyl chlorides showed enhanced apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Resistance : Research indicated that certain derivatives could overcome resistance mechanisms in bacteria, suggesting a dual role as both a therapeutic agent and a resistance-modifying agent.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride, and what purity thresholds should be monitored during synthesis?
- Methodological Answer : A common approach involves sulfonation of 4-bromo-3-chloro-5-methylbenzene using chlorosulfonic acid under controlled anhydrous conditions. Key intermediates should be purified via recrystallization or column chromatography. Purity thresholds (>95.0% by HPLC or GC) must be validated at each step to minimize side products like sulfonic acid derivatives or halogenated byproducts . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm final purity via spectroscopic methods (NMR, FT-IR).
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 0–6°C to avoid hydrolysis or oxidation. Use moisture-resistant sealed containers, as the compound decomposes in the presence of water or alcohols, releasing HCl and forming sulfonic acids. Conduct all manipulations in a fume hood with PPE (nitrile gloves, goggles, lab coat) to mitigate risks of skin corrosion and severe eye damage, as noted in GHS classifications .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm, split due to adjacent halogens) and methyl groups (δ 2.3–2.6 ppm).
- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1360 cm⁻¹ and ~1170 cm⁻¹) and C-Br/C-Cl bonds (550–750 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 273.50 (C₆H₃BrClFO₂S) .
Advanced Research Questions
Q. How can competing substitution pathways (e.g., bromine vs. chlorine reactivity) be controlled during functionalization of this compound?
- Methodological Answer : Bromine’s lower electronegativity compared to chlorine makes it more susceptible to nucleophilic substitution. To direct reactivity, use sterically hindered bases (e.g., DIPEA) to favor substitution at the bromine site. Kinetic studies (via stopped-flow NMR) and DFT calculations can predict regioselectivity under varying conditions (polar aprotic solvents, temperature) .
Q. What strategies can resolve conflicting spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer : Contaminants like residual solvents or halogenated isomers (e.g., 3-bromo-4-chloro derivatives) may cause signal overlap. Use 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare experimental IR spectra with computational simulations (Gaussian 16, B3LYP/6-31G*) to validate functional groups. Cross-check with X-ray crystallography if crystalline derivatives are obtainable .
Q. How does steric hindrance from the methyl group influence the sulfonyl chloride’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The methyl group at position 5 increases steric bulk, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies under pseudo-first-order conditions (monitored via UV-Vis or conductivity) can quantify activation energy. Computational modeling (MD simulations) further visualizes steric effects on transition-state geometries .
Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in drug discovery contexts?
- Methodological Answer : DFT (B3LYP/6-311+G**) calculates electrophilicity indices to rank sulfonyl chloride reactivity toward biomolecular nucleophiles (e.g., serine proteases). Molecular docking (AutoDock Vina) screens interactions with target proteins, prioritizing derivatives for synthesis. Pair with in vitro assays to validate predicted binding affinities .
Data Contradictions and Best Practices
- Storage Stability : recommends inert gas storage, while emphasizes avoiding moisture. Best practice: Combine both by using desiccants (molecular sieves) in argon-purged containers.
- Purity Thresholds : Discrepancies in purity thresholds (>95.0% in vs. >97.0% in ) reflect application-specific standards. For kinetic studies, aim for >98.0% to minimize side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
